molecular formula C19H28N2O4 B2808907 1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid CAS No. 2137625-58-0

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid

Cat. No.: B2808907
CAS No.: 2137625-58-0
M. Wt: 348.443
InChI Key: SDPCEEBHHWDXFL-UHFFFAOYSA-N
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Description

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a benzyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid group

Preparation Methods

The synthesis of 1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of substituted derivatives.

    Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

    1-Benzylpiperidine-4-carboxylic acid: Lacks the tert-butoxycarbonyl-protected amino group, making it less versatile in synthetic applications.

    4-Amino-1-benzylpiperidine-4-carboxylic acid: Contains a free amino group, which can participate in different reactions compared to the protected form.

    1-Benzyl-4-(((tert-butoxycarbonyl)amino)methyl)piperidine:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-18(2,3)25-17(24)20-14-19(16(22)23)9-11-21(12-10-19)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPCEEBHHWDXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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